![molecular formula C12H8FN B1442017 1-fluoro-9H-carbazole CAS No. 391-26-4](/img/structure/B1442017.png)
1-fluoro-9H-carbazole
Overview
Description
1-Fluoro-9H-carbazole is a chemical compound with the CAS Number: 391-26-4. It has a molecular weight of 185.2 and is typically a solid at room temperature .
Synthesis Analysis
Carbazole derivatives, including 1-fluoro-9H-carbazole, can be synthesized via various methods such as the Sonogashira type cross-coupling reaction . The synthesis of carbazole derivatives has been a topic of interest due to their wide range of applications .Molecular Structure Analysis
The molecular formula of 1-fluoro-9H-carbazole is C12H8FN . The structure of carbazole derivatives can be easily functionalized at the N-position and then covalently linked with other monomers .Chemical Reactions Analysis
Carbazole derivatives, including 1-fluoro-9H-carbazole, have been known for their high hole transporting capabilities and strong fluorescence . They have been used in a variety of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
1-Fluoro-9H-carbazole is a solid at room temperature . It has a molecular weight of 185.2 .Scientific Research Applications
Optoelectronic Devices
1-fluoro-9H-carbazole: is a significant compound in the development of optoelectronic devices due to its excellent electrical and electrochemical properties. It’s used in the synthesis of polycarbazoles, which are conducting polymers with high charge carrier mobility and morphological stability. These materials are essential for creating nanodevices, rechargeable batteries, and electrochemical transistors .
Electroluminescent Materials
The electroluminescent (EL) properties of carbazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs). These materials can emit light in response to an electric current and are used in displays and lighting. Carbazole-based EL materials are known for their high efficiency and stability .
Photovoltaic Applications
Carbazole compounds, including 1-fluoro-9H-carbazole, are used in solar cells due to their good chemical and environmental stability. They serve as the building blocks for conjugated monomers that form the active layer in photovoltaic devices, converting sunlight into electricity with high efficiency .
Biosensors
The versatility in functionalization of carbazole derivatives allows for the creation of sensitive biosensors. These sensors can detect biological molecules or chemical substances with high specificity and are used in medical diagnostics and environmental monitoring .
Corrosion Inhibition
Carbazole derivatives are also applied in the field of corrosion inhibition. They can form protective layers on metals, preventing oxidation and degradation. This application is particularly important in extending the life of infrastructure and machinery .
Pharmaceutical Research
In the pharmaceutical industry, carbazole derivatives like 1-fluoro-9H-carbazole are studied for their potential therapeutic effects. For instance, they have been investigated for their role in managing diabetes and related complications, offering a promising area for drug development .
Fluorescent Probes
Carbazole-based compounds are used to develop fluorescent probes that can detect ions or molecules with high sensitivity. These probes are valuable tools in chemical analysis and biological research, allowing for the visualization of processes at the molecular level .
Mechanism of Action
Target of Action
The primary target of 1-fluoro-9H-carbazole is the multicomponent carbazole 1,9a-dioxygenase (CARDO) system . This system is involved in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .
Mode of Action
1-Fluoro-9H-carbazole interacts with its target, the CARDO system, by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .
Biochemical Pathways
The biochemical pathway affected by 1-fluoro-9H-carbazole is the carbazole degradation pathway . The compound’s interaction with the CARDO system leads to the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This conversion is a key step in the degradation of carbazole .
Pharmacokinetics
It is known that the compound is a solid at room temperature This could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of 1-fluoro-9H-carbazole’s action are the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This conversion is a key step in the degradation of carbazole , which could potentially have various downstream effects depending on the cellular context.
Action Environment
The action of 1-fluoro-9H-carbazole can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature These conditions can influence the compound’s action, efficacy, and stability
Safety and Hazards
Future Directions
Carbazole-based compounds, including 1-fluoro-9H-carbazole, have been gaining attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have potential applications in a variety of fields such as organic light-emitting diodes (OLED), semiconducting materials, and organic solar cells .
properties
IUPAC Name |
1-fluoro-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJCIBVGJBEJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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